(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide is a versatile chemical compound with intriguing properties that enable its application in various fields of scientific research. This compound belongs to the class of iminochromenes, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit akr 1 b 10, a protein that plays a significant role in various types of cancers .
Mode of Action
It is suggested that similar compounds may interact with their targets through critical hydrogen-bonding interactions .
Biochemical Pathways
Similar compounds have been found to exhibit cytotoxic activity, suggesting they may affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have demonstrated potent inhibitory activity against certain cell lines, suggesting they may induce cell death or inhibit cell growth .
Preparation Methods
The synthesis of (2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction . This reaction is carried out by reacting 2-aminobenzamide with salicylaldehyde in the presence of a suitable base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s disease.
Comparison with Similar Compounds
(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as 2-imino-2H-chromene-3-carboxamide and 2-(phenylimino)-2H-chromene-3-carboxamide . These compounds share similar structural features and biological activities but differ in their specific substituents and overall potency .
Properties
IUPAC Name |
2-(2-carbamoylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-15(21)11-6-2-3-7-13(11)20-17-12(16(19)22)9-10-5-1-4-8-14(10)23-17/h1-9H,(H2,18,21)(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCPRNHLKDEOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(=O)N)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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